1-(4-Ethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a pyrrolidinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrrolidinone Intermediate:
Starting Materials: 4-Fluorobenzaldehyde and an appropriate amine.
Reaction: Condensation reaction followed by cyclization to form the pyrrolidinone ring.
Conditions: Typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
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Attachment of the Ethoxyphenyl Group:
Starting Materials: 4-Ethoxyaniline.
Reaction: Coupling reaction with the pyrrolidinone intermediate.
Conditions: Often performed using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.
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Formation of the Urea Linkage:
Starting Materials: Isocyanate derivative.
Reaction: Reaction with the intermediate to form the final urea compound.
Conditions: Typically conducted under mild heating in a solvent like dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to specific receptors to elicit a biological response.
Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- 1-(4-Ethoxyphenyl)-3-((1-(4-bromophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
Comparison:
- Structural Differences: Variations in the substituents on the phenyl rings (e.g., methoxy, chloro, bromo).
- Biological Activity: Differences in biological activity due to changes in electronic and steric properties.
- Reactivity: Variations in reactivity towards different chemical reagents and conditions.
1-(4-Ethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea stands out due to its unique combination of ethoxy and fluorophenyl groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-2-27-18-9-5-16(6-10-18)23-20(26)22-12-14-11-19(25)24(13-14)17-7-3-15(21)4-8-17/h3-10,14H,2,11-13H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHRABFQJXHCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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